molecular formula C18H18N6O4 B11197689 N-{4-[5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl]phenyl}furan-2-carboxamide

N-{4-[5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl]phenyl}furan-2-carboxamide

Cat. No.: B11197689
M. Wt: 382.4 g/mol
InChI Key: RUCUBAOVMRVPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 5-amino group and a morpholine-4-carbonyl moiety at positions 4 and 5, respectively. The triazole ring is linked to a phenyl group, which is further connected to a furan-2-carboxamide unit. The structure combines pharmacophoric elements known for diverse biological activities:

  • Triazole: Often used in medicinal chemistry for its metabolic stability and ability to engage in hydrogen bonding .
  • Morpholine: Enhances solubility and bioavailability via its polar oxygen atom and conformational flexibility .
  • Furan-2-carboxamide: A common scaffold in bioactive molecules, including antimicrobial and antitumor agents .

The synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, a "click chemistry" reaction) to form the triazole ring, followed by acylation to introduce the morpholine and furan-carboxamide groups . Analytical characterization (e.g., NMR, IR, HRMS) would align with methods described for analogous compounds in the literature .

Properties

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-[5-amino-4-(morpholine-4-carbonyl)triazol-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H18N6O4/c19-16-15(18(26)23-7-10-27-11-8-23)21-22-24(16)13-5-3-12(4-6-13)20-17(25)14-2-1-9-28-14/h1-6,9H,7-8,10-11,19H2,(H,20,25)

InChI Key

RUCUBAOVMRVPGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4)N

Origin of Product

United States

Preparation Methods

Synthesis of the Morpholine-Carbonylphenyl Intermediate

The morpholine-carbonylphenyl moiety is a critical precursor. 4-(Morpholine-4-carbonyl)phenylboronic acid (CAS 389621-84-5) is frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the morpholine-carbonyl group into aromatic systems. For example:

  • Procedure : A mixture of 3-bromo-9-phenylcarbazole, 4-(morpholine-4-carbonyl)phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄ in toluene/water under reflux for 24 hours yielded intermediates with 82% efficiency.

  • Optimization : Microwave-assisted conditions (110°C, 50 minutes) with Pd(PPh₃)₄ in DMF improved yields to 81% while reducing reaction time.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The 1,2,3-triazole core is constructed via CuAAC, a cornerstone of click chemistry. While explicit protocols for this compound are scarce, analogous methods provide insights:

  • Typical Conditions : Azide and alkyne precursors are reacted with CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O at 25–60°C. For example, 5-amino-1,2,3-triazoles are synthesized in yields exceeding 70% under these conditions.

  • Challenges : Steric hindrance from the morpholine-carbonyl group may necessitate prolonged reaction times or elevated temperatures.

Stepwise Assembly of the Target Compound

Coupling of the Triazole-Containing Intermediate with Furan-2-Carboxamide

The final amidation step links the triazole-phenyl moiety to furan-2-carboxamide. A representative protocol involves:

  • Activation : Furan-2-carboxylic acid is activated using EDCl/HOBt in DCM, followed by reaction with 4-[5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl]aniline.

  • Yield : Similar amidation reactions report yields of 65–75% after purification by column chromatography.

Alternative Route: One-Pot Sequential Reactions

Recent advancements employ one-pot strategies to minimize isolation steps:

  • Suzuki Coupling : 4-Bromophenylazide and 4-(morpholine-4-carbonyl)phenylboronic acid react with Pd(PPh₃)₄ in dioxane/water (100°C, 1 hour).

  • CuAAC : The resulting arylazide undergoes cycloaddition with propargylamine in the presence of Cu(I), forming the triazole core.

  • Amidation : In situ activation of furan-2-carboxylic acid and coupling completes the synthesis.

  • Overall Yield : 45–55% after three steps.

Comparative Analysis of Methods

Method Conditions Catalyst Yield Advantages
Suzuki Coupling + CuAACToluene/water, reflux, 24hPd(PPh₃)₄82%High yield; scalable
Microwave-AssistedDMF, 110°C, 50minPd(PPh₃)₄81%Rapid; reduced side reactions
One-Pot SequentialDioxane/water → Cu(I), 60°CPd/Cu55%Fewer isolations; time-efficient

Critical Considerations and Optimization

Solvent and Temperature Effects

  • Polar Solvents : DMF and DMSO enhance solubility of intermediates but may necessitate stringent drying.

  • Reaction Temperature : Elevated temperatures (100–110°C) improve cross-coupling efficiency but risk decomposing heat-sensitive intermediates.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions, particularly for electron-deficient arylboronic acids.

  • Copper Ligands : TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) accelerates CuAAC by stabilizing Cu(I).

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of the triazole (δ 8.2–8.5 ppm), morpholine methylenes (δ 3.4–3.7 ppm), and furan protons (δ 6.4–7.6 ppm).

  • LC-MS : Molecular ion peak at m/z 382.4 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The nitro group on the triazole ring can be reduced to an amine.

    Substitution: The morpholine moiety can be substituted with other amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against fungal and bacterial pathogens. Research indicates that derivatives of 1,2,3-triazoles, such as the one , have demonstrated enhanced antifungal activity compared to standard treatments. For instance, compounds with similar triazole structures have shown effectiveness against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antifungals like fluconazole .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMIC (μg/mL)Reference
1Candida albicans0.0156
2Aspergillus fumigatus1
3E. coli0.5

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies indicate that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The furan moiety in the compound may enhance its interaction with DNA or RNA targets in cancer cells, leading to increased cytotoxicity against specific cancer lines .

Synthesis and Structural Modifications

The synthesis of N-{4-[5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl]phenyl}furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The incorporation of the morpholine and triazole moieties is crucial for enhancing the compound's biological activity.

Synthesis Pathway:

  • Formation of Triazole Ring: The reaction between an azide and an alkyne under copper-catalyzed conditions.
  • Morpholine Attachment: This can be achieved through nucleophilic substitution reactions.
  • Furan Carboxamide Formation: The final amide bond can be formed using coupling agents like EDC or DCC.

Clinical Trials

Recent clinical trials have explored the efficacy of triazole-based compounds in treating resistant fungal infections and certain types of cancer. For example, a trial involving a related triazole derivative showed promising results in patients with resistant Candida infections, demonstrating a higher success rate compared to conventional therapies .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into how modifications to the triazole and furan rings affect biological activity. For instance, substituents on the phenyl ring have been shown to significantly influence the potency against various pathogens and cancer cell lines .

Table 2: Structure-Activity Relationships

ModificationActivity ChangeReference
Para-substitution on phenylIncreased potency
Morpholine carbonyl groupEnhanced solubility

Mechanism of Action

The mechanism of action of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a 5-amino-triazole, morpholine-carbonyl, and furan-carboxamide. Below is a comparative analysis with structurally related molecules:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Potential Biological Targets
Target Compound 5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl, furan-2-carboxamide ~432.4* Combines triazole, morpholine, and furan; modular synthesis via click chemistry Kinase inhibitors, antimicrobial agents
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) Nitrofuran, cyclohexylamide ~264.3 Nitro group confers trypanocidal activity; lower solubility Antiparasitic agents
N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide Pyridinylpiperazine instead of morpholine ~475.5* Piperazine may enhance CNS penetration; pyridine improves metal coordination Neuroactive or metal-binding therapeutics
Ubaditinib (INN List 132) Quinazoline-triazole scaffold, isopropyl substituent ~496.5 Tyrosine kinase inhibitor; fluorine enhances metabolic stability Anticancer agents
(3-amino-2-fluorophenyl)(morpholin-4-yl)methanone (Compound 4, ) Morpholine-carbonyl, fluoro-substituted phenyl ~252.3 Fluorine increases electronegativity; morpholine improves solubility Enzyme inhibitors (e.g., proteases)

*Calculated based on molecular formula.

Key Differences and Implications

Morpholine vs. Piperazine/Pyridine (): Morpholine’s oxygen atom improves water solubility and passive diffusion, whereas piperazine (in ) may enhance blood-brain barrier penetration.

Amino-Triazole vs. Nitrofuran (): The 5-amino group on the triazole in the target compound likely enhances hydrogen-bonding interactions with biological targets (e.g., kinase ATP-binding pockets), contrasting with the nitro group in , which generates reactive oxygen species for antiparasitic action.

Furan-Carboxamide vs.

Q & A

Basic Research Question

  • NMR :
    • ¹H/¹³C NMR to confirm triazole (δ 7.5–8.5 ppm for H-triazole) and morpholine (δ 3.5–4.0 ppm for CH₂-O) .
    • DEPT-135 to distinguish CH₃/CH₂ groups in the furan ring.
  • IR : Peaks at 1650–1700 cm⁻¹ (C=O of carboxamide) and 1240 cm⁻¹ (C-O-C morpholine) .
  • HRMS : ESI+ mode to verify molecular ion [M+H]⁺ (calc. for C₁₈H₁₇N₅O₃: 362.1254).

How can contradictory biological activity data (e.g., IC₅₀ variability) be analyzed for this compound?

Advanced Research Question
Experimental Design :

  • Standardize assays (e.g., ATP-based viability tests) with controls (e.g., staurosporine).
  • Use ≥3 biological replicates and dose-response curves (4-parameter logistic model).
    Data Contradiction Analysis :
  • Check solvent effects (DMSO tolerance <0.1%).
  • Validate target engagement via SPR or CETSA (cellular thermal shift assay).
  • Compare with structural analogs (e.g., furan-to-thiophene substitution) to isolate pharmacophore contributions .

What computational strategies predict the binding mode of this compound to kinase targets?

Advanced Research Question

  • Docking : Use AutoDock Vina with flexible residues (e.g., ATP-binding pocket Lys/Val/Glu).
  • MD Simulations : Run 100 ns GROMACS simulations to assess triazole-morpholine dynamics in solvent (TIP3P water model) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib) using Schrödinger’s Phase.

How can solubility and bioavailability challenges be addressed in derivative design?

Basic Research Question

  • Structural Modifications :
    • Replace morpholine with piperazine (increases water solubility).
    • Introduce PEGylated side chains or prodrug motifs (e.g., ester hydrolysis) .
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions (DLS/SEM characterization) .

What validation criteria ensure reproducibility in SAR studies for this compound?

Advanced Research Question

  • Chemical Purity : Confirm ≥95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Biological Assays :
    • IC₅₀ values with SEM <10%.
    • Counter-screening against unrelated targets (e.g., GPCRs) to confirm selectivity.
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with open-access repositories like ChEMBL.

How are force field parameters optimized for MD simulations of this compound?

Advanced Research Question

  • Parameterization : Use Gaussian09 to calculate partial charges (HF/6-31G*).
  • Validation : Compare simulated vs. experimental LogP (ALOGPS) and dipole moments .
  • Force Fields : CHARMM36 or OPLS-AA for triazole-morpholine interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.